5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Lipophilicity Drug-likeness Physicochemical property

Secure batch-consistent 5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one for CNS-optimized hit-to-lead campaigns. The pre-installed N5-branched 3-methylbutyl chain and N1-o-tolyl group deliver an XLogP3 of 3.2, TPSA of 50.5 Ų, and only four rotatable bonds—physicochemical drivers of nanomolar PDE9A inhibition (analog IC50 = 6–39 nM) and passive permeability. Unlike des-alkyl or 4-chloro congeners, this substitution pattern sustains CNS MPO >4.5 while keeping C3 and C6 open for library enumeration. Specify ≥90% purity for reproducible SAR; bulk and custom packaging available.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 895008-25-0
Cat. No. B2631241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS895008-25-0
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CCC(C)C
InChIInChI=1S/C17H20N4O/c1-12(2)8-9-20-11-18-16-14(17(20)22)10-19-21(16)15-7-5-4-6-13(15)3/h4-7,10-12H,8-9H2,1-3H3
InChIKeyQEVZTAMLMINURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-25-0): Procurement-Relevant Class, Structure, and Measurable Attributes


The compound 5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-25-0) is a fully synthetic, low-molecular-weight (296.37 g/mol) heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidin-4-one family [1]. Its core scaffold is recognized in multiple patent families as a privileged structure for type 9 phosphodiesterase (PDE9) inhibition and selective kinase modulation [2]. The molecule carries a branched 3-methylbutyl chain at N5 and an ortho-tolyl group at N1, a substitution pattern that computational descriptors (XLogP3 = 3.2; TPSA = 50.5 Ų) place in a narrow, procurement-relevant property space distinct from des-alkyl, N1-phenyl, or 4-amino/4-chloro analogs [1].

Why Simple Pyrazolo[3,4-d]pyrimidin-4-one Analogs Cannot Replace 5-(3-Methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in PDE9- or Kinase-Focused Discovery Programs


Within the pyrazolo[3,4-d]pyrimidin-4-one chemotype, small changes in N1-aryl and N5-alkyl substitution produce large shifts in PDE9 inhibitory potency, selectivity, and passive membrane permeability [1]. The 5-(3-methylbutyl) chain in the target compound furnishes a computed XLogP3 of 3.2 and only four rotatable bonds, a balance that is absent in the unsubstituted 1-(2-methylphenyl)-1H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1955505-85-7) or in 4-chloro-1-(o-tolyl) analogs (CAS 650628-61-8) [2]. Published structure-activity relationship (SAR) data on the N-substituted pyrazolo[3,4-d]pyrimidine ketone series (US 9,617,269) demonstrate that replacing the N5 alkyl group can reduce PDE9A IC50 from 6–39 nM to >1 µM, establishing that generic substitution of the 5-position is not possible without loss of target engagement [1].

Quantitative Differentiation Evidence for 5-(3-Methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-25-0) Versus Closest Analogs


Lipophilicity Vector: XLogP3 of 3.2 Confers a Measurable logP Advantage Over Des-5-Alkyl and 4-Chloro Comparators

The target compound's computed XLogP3 of 3.2 [1] is 1.0–1.8 log units higher than that of the des-5-alkyl analog 1-(2-methylphenyl)-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1955505-85-7, predicted XLogP3 ≈ 1.4–2.2, depending on tautomer ) and 0.5–1.0 log units higher than 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-61-8, predicted XLogP3 ≈ 2.2–2.7 ). A logP shift of this magnitude is known to alter passive membrane permeability by approximately 3- to 10-fold in Caco-2 monolayer assays for pyrazolo[3,4-d]pyrimidin-4-one congeners [2].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) of 50.5 Ų Discriminates Against 4-Amino and 4-Chloro Congeners for CNS Multiparameter Optimization (MPO) Scores

The target compound's TPSA of 50.5 Ų [1] falls within the established CNS drug-like space (TPSA < 70 Ų) and is substantially lower than 4-amino-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives (TPSA ≈ 75–90 Ų owing to the additional H-bond donor/acceptor ). This 25–40 Ų TPSA advantage translates into a predicted 2- to 5-fold improvement in passive blood-brain barrier permeability based on the Clark equation (logBB = -0.0148 × TPSA + 0.152) [2].

CNS drug discovery Physicochemical property MPO score

Rotatable Bond Count of 4 and Absence of H-Bond Donors Yield a Favorable Ligand Efficiency Profile Relative to N-Alkyl-Extended Analogs

With only four rotatable bonds and zero hydrogen-bond donors, the target compound achieves a balanced flexibility profile [1]. In contrast, 5-substituted pyrazolo[3,4-d]pyrimidin-4-one analogs bearing longer N5 chains (e.g., n-hexyl, 4-fluorobenzyl) exhibit 5–7 rotatable bonds, which in PDE9-targeted series correlates with a 3- to 10-fold loss in ligand efficiency (LE) as calculated from IC50 values reported in US 9,617,269 for compounds WYQ-34 through WYQ-91 [2]. The lower rotatable bond count of the target compound predicts a smaller entropic penalty upon target binding.

Ligand efficiency Drug design Physicochemical property

Highest-Confidence Application Scenarios for 5-(3-Methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-25-0) Based on Verified Differentiation Evidence


PDE9A Inhibitor Hit-to-Lead and Scaffold-Hopping Programs Requiring CNS-Penetrant Physicochemical Profiles

The combination of XLogP3 = 3.2, TPSA = 50.5 Ų, zero HBD, and a proven pyrazolo[3,4-d]pyrimidin-4-one pharmacophore makes this compound a preferred starting scaffold for PDE9A-targeted hit-to-lead campaigns where CNS multiparameter optimization scores must exceed 4.5. Close analogs in US 9,617,269 (WYQ-34, IC50 = 39 nM; WYQ-46, IC50 = 6 nM) confirm that N5-alkyl-N1-aryl substitution sustains nanomolar PDE9A inhibition [1].

Selective Kinase Inhibitor Library Design Using the Pyrazolo[3,4-d]pyrimidin-4-one Core with Controlled Lipophilicity

With an XLogP3 of 3.2 and only four rotatable bonds, the compound occupies a narrow property bin that is distinct from more polar (des-5-alkyl) or more flexible (N5-benzyl/n-hexyl) analogs. This enables library designers to probe kinase selectivity with greater confidence that changes in potency are driven by binding site complementarity rather than non-specific lipophilicity-driven effects [2].

Synthetic Intermediate for Late-Stage Functionalization via C6 or C3 Positions of the Pyrazolo[3,4-d]pyrimidin-4-one Scaffold

The compound bears the full pyrazolo[3,4-d]pyrimidin-4-one core with an N1-o-tolyl group and an N5-3-methylbutyl chain already installed, leaving the C6 and C3 positions available for further elaboration. Procurement from suppliers such as A2B Chem (Cat# BK03951) ensures batch-to-batch consistency in substitution pattern, which is critical for SAR studies .

Quote Request

Request a Quote for 5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.